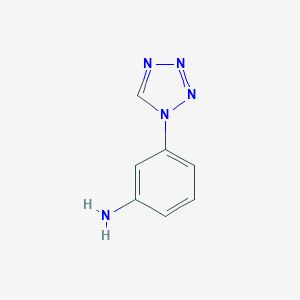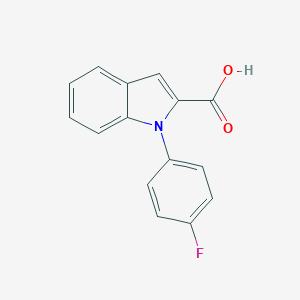
4-Fluorophenyl-1H-indole-2-carboxylic acid
Descripción general
Descripción
4-Fluorophenyl-1H-indole-2-carboxylic acid is a chemical compound that belongs to the class of indole carboxylic acids. It is a synthetic compound that is widely used in scientific research.
Mecanismo De Acción
The mechanism of action of 4-Fluorophenyl-1H-indole-2-carboxylic acid is not fully understood. However, it is believed to act as a competitive inhibitor of protein kinases. Protein kinases are enzymes that play a crucial role in the regulation of cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of protein kinases can lead to the disruption of these processes, which can be useful in the treatment of various diseases.
Efectos Bioquímicos Y Fisiológicos
4-Fluorophenyl-1H-indole-2-carboxylic acid has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of several protein kinases, including glycogen synthase kinase-3β, cyclin-dependent kinase 2, and mitogen-activated protein kinase-activated protein kinase 2. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Fluorophenyl-1H-indole-2-carboxylic acid in lab experiments is its high purity, which ensures accurate and reproducible results. It is also relatively easy to synthesize, which makes it readily available for use in various experiments. However, one limitation is that its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the use of 4-Fluorophenyl-1H-indole-2-carboxylic acid in scientific research. One direction is the development of new inhibitors of protein kinases based on the structure of 4-Fluorophenyl-1H-indole-2-carboxylic acid. Another direction is the investigation of its potential as a therapeutic agent for the treatment of diseases such as cancer and inflammation. Additionally, research can be conducted to further understand its mechanism of action and to identify new targets for inhibition.
Conclusion
In conclusion, 4-Fluorophenyl-1H-indole-2-carboxylic acid is a synthetic compound that is widely used in scientific research. Its synthesis method is relatively simple, and it has various applications in the development of new compounds and analytical methods. Its mechanism of action is believed to be the inhibition of protein kinases, and it has been found to have various biochemical and physiological effects. While it has some advantages and limitations in lab experiments, there are several future directions for its use in scientific research.
Aplicaciones Científicas De Investigación
4-Fluorophenyl-1H-indole-2-carboxylic acid has various applications in scientific research. It is used as a starting material for the synthesis of other compounds, such as inhibitors of protein kinases. It is also used as a reference compound for the development of analytical methods for the detection of indole carboxylic acids in biological samples.
Propiedades
Número CAS |
139774-25-7 |
|---|---|
Nombre del producto |
4-Fluorophenyl-1H-indole-2-carboxylic acid |
Fórmula molecular |
C15H10FNO2 |
Peso molecular |
255.24 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)indole-2-carboxylic acid |
InChI |
InChI=1S/C15H10FNO2/c16-11-5-7-12(8-6-11)17-13-4-2-1-3-10(13)9-14(17)15(18)19/h1-9H,(H,18,19) |
Clave InChI |
MVKWWTKHXXLXSM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(N2C3=CC=C(C=C3)F)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=C(N2C3=CC=C(C=C3)F)C(=O)O |
Sinónimos |
4-fluorophenyl-1H-indole-2-carboxylic acid |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

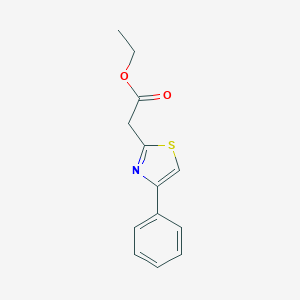
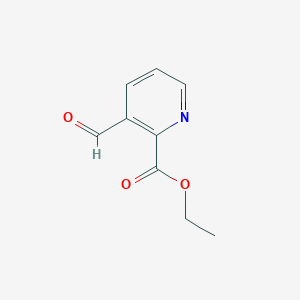
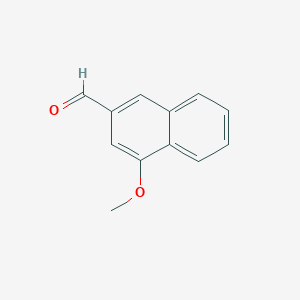
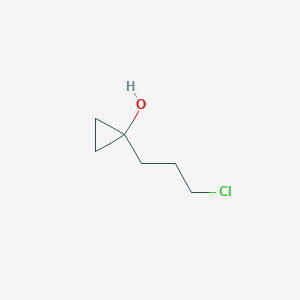
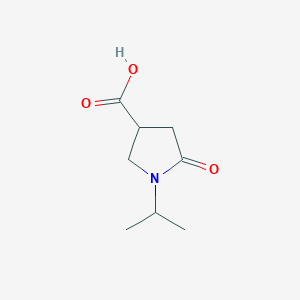
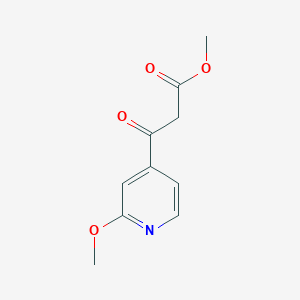
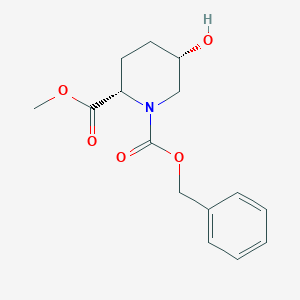
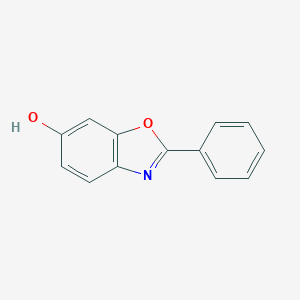
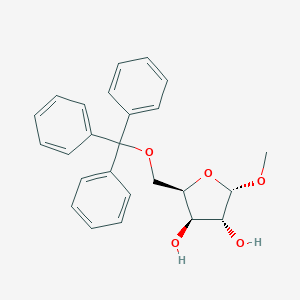
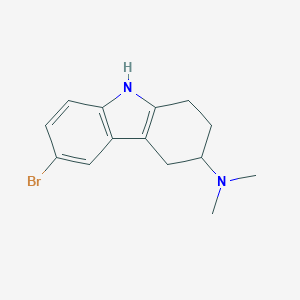

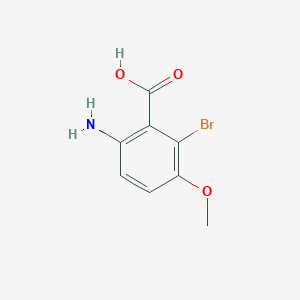
![(2'-Methyl[1,1'-biphenyl]-4-yl)methanol](/img/structure/B180179.png)
